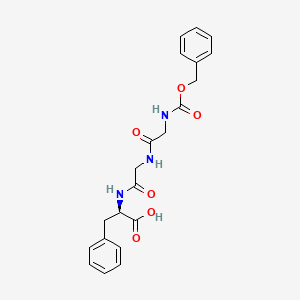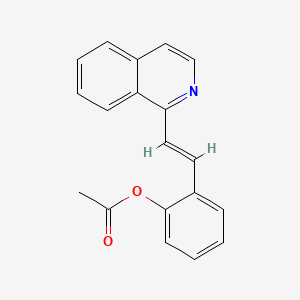
Antiproliferative agent-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-32 is a synthetic compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer due to its ability to interfere with cell division and induce apoptosis in malignant cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-32 typically involves a multi-step process. One common method includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product .
化学反応の分析
Types of Reactions: Antiproliferative agent-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
科学的研究の応用
Antiproliferative agent-32 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of antiproliferative agent-32 involves its interaction with cellular targets that regulate cell division and apoptosis. The compound binds to DNA and disrupts its replication, leading to cell cycle arrest and apoptosis. It also induces the production of reactive oxygen species, which further contribute to cell death. The molecular targets include DNA, topoisomerases, and various signaling pathways involved in cell survival and proliferation .
類似化合物との比較
Cisplatin: A widely used anticancer agent that also binds to DNA and disrupts its replication.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A microtubule-stabilizing agent that prevents cell division by inhibiting microtubule depolymerization.
Uniqueness: Antiproliferative agent-32 is unique in its ability to induce apoptosis through multiple pathways, including DNA damage and reactive oxygen species production. This multi-faceted mechanism of action makes it a promising candidate for overcoming resistance to other anticancer agents .
特性
分子式 |
C19H15NO2 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
[2-[(E)-2-isoquinolin-1-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C19H15NO2/c1-14(21)22-19-9-5-3-7-16(19)10-11-18-17-8-4-2-6-15(17)12-13-20-18/h2-13H,1H3/b11-10+ |
InChIキー |
CSFOTWLIOCUFBI-ZHACJKMWSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C2=NC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)OC1=CC=CC=C1C=CC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


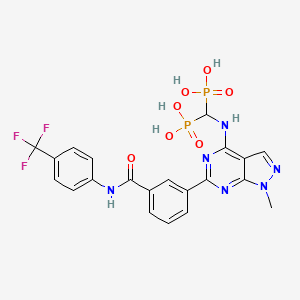
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
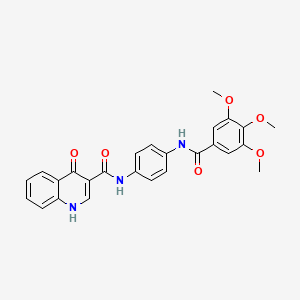
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)

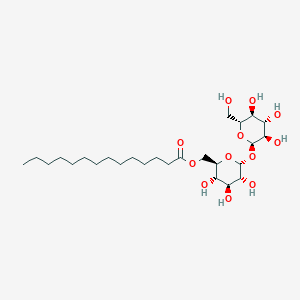
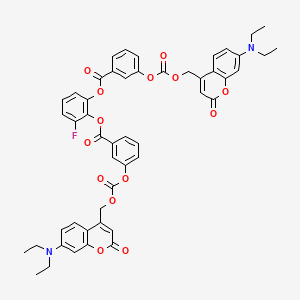
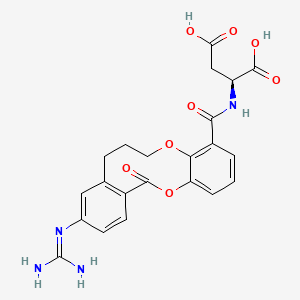

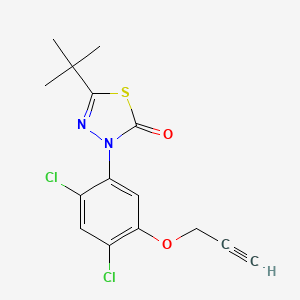
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)
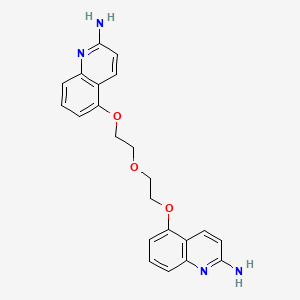
![(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B12372976.png)
